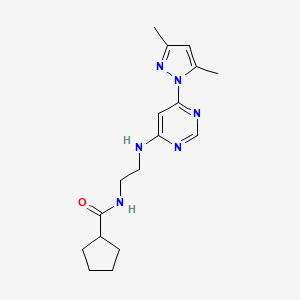
N-(2-((6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)氨基)乙基)环戊烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗生素开发
抗寄生虫活性
超分子组装研究
生物受体结合
化学合成中间体
相关产品
生物活性
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentanecarboxamide moiety linked to a pyrimidine and pyrazole unit. Its molecular formula is C16H22N6, with a molecular weight of approximately 294.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide may function as kinase inhibitors. Kinases are critical in regulating cellular processes such as growth, metabolism, and apoptosis. Inhibiting specific kinases can lead to therapeutic effects in various diseases, including cancer and viral infections.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds targeting host kinases like AAK1 and GAK. These kinases play vital roles in viral replication processes. For instance, selective inhibitors have shown potent activity against Dengue virus (DENV), with mechanisms involving the modulation of host cell pathways critical for viral entry and replication .
Anticancer Activity
In cancer research, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, inhibitors targeting polo-like kinase 4 (PLK4) have demonstrated efficacy in blocking centriole duplication, a process often dysregulated in cancer cells . This suggests that N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide may also possess anticancer properties through similar pathways.
Study on DENV Inhibition
A study conducted using human primary monocyte-derived dendritic cells (MDDCs) showed that specific kinase inhibitors exhibited significant antiviral effects against DENV. These findings support the hypothesis that N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide could be explored further for its antiviral potential .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines have demonstrated that compounds with similar structural motifs can induce apoptosis and inhibit cell cycle progression. For instance, treatments with PLK4 inhibitors resulted in significant reductions in cell viability in multiple cancer types . This indicates a promising avenue for further exploration of this compound's anticancer effects.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12-9-13(2)23(22-12)16-10-15(20-11-21-16)18-7-8-19-17(24)14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,19,24)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCWTUUMMUVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














